molecular formula C6H3ClN2S2 B2691191 6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione CAS No. 1322752-29-3

6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione

Cat. No.: B2691191
CAS No.: 1322752-29-3
M. Wt: 202.67
InChI Key: IYZZEZJBZYCWRG-UHFFFAOYSA-N
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Description

6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione is a heterocyclic compound that integrates a thiazole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method involves the reaction of 2-aminothiazole with 2-chloronicotinic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s thiazole and pyridine rings allow it to form strong interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
  • 6-chloro-3H-[1,3]thiazolo[4,5-d]pyridine-2-thione

Uniqueness

6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

IUPAC Name

6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S2/c7-5-1-4-3(2-8-5)9-6(10)11-4/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZZEZJBZYCWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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